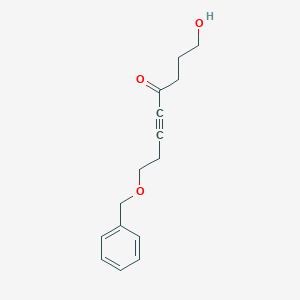
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- is a chemical compound with the molecular formula C6H12B3Cl3 It is a boron-containing compound characterized by the presence of three boron atoms, three chlorine atoms, and three methyl groups arranged in a cyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- typically involves the reaction of boron trichloride with trimethylborane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
[ \text{BCl}_3 + \text{(CH}_3\text{B)}_3 \rightarrow \text{C}6\text{H}{12}\text{B}_3\text{Cl}_3 ]
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of advanced reactors and purification techniques is essential to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The boron atoms can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can be reduced to form different boron-containing species.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of alkyl or aryl derivatives.
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of boron hydrides or other reduced boron species.
Aplicaciones Científicas De Investigación
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of boron-containing polymers and materials.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- involves its interaction with various molecular targets. The boron atoms in the compound can form stable complexes with biomolecules, which can be exploited for therapeutic purposes. The pathways involved include:
Formation of Boron Complexes: The boron atoms can interact with nucleophilic sites in biomolecules, leading to the formation of stable complexes.
Catalytic Activity: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl-: Similar in structure but with different substituents.
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl-: Another boron-containing compound with different functional groups.
Uniqueness
1,3,5-Triborinane, 1,3,5-trichloro-2,4,6-trimethyl- is unique due to its specific arrangement of boron, chlorine, and methyl groups, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
194485-58-0 |
|---|---|
Fórmula molecular |
C6H12B3Cl3 |
Peso molecular |
223.0 g/mol |
Nombre IUPAC |
1,3,5-trichloro-2,4,6-trimethyl-1,3,5-triborinane |
InChI |
InChI=1S/C6H12B3Cl3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h4-6H,1-3H3 |
Clave InChI |
FEDCYFJXAMFLHB-UHFFFAOYSA-N |
SMILES canónico |
B1(C(B(C(B(C1C)Cl)C)Cl)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Dihydroxy-4-[(3,4,5-trihydroxyphenyl)methoxy]benzoic acid](/img/structure/B12577904.png)
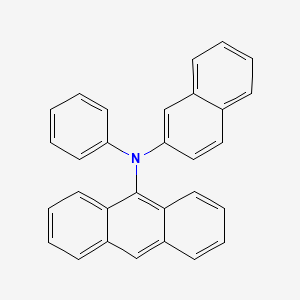

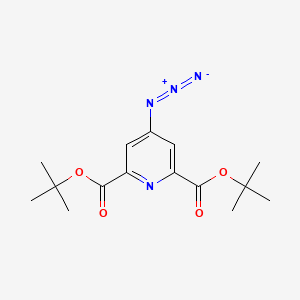
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide](/img/structure/B12577928.png)
![2-[(E)-(3-Methylbutylidene)amino]phenol](/img/structure/B12577932.png)
![4,4'-[Naphthalene-2,7-diylbis(oxy)]dibenzoic acid](/img/structure/B12577934.png)
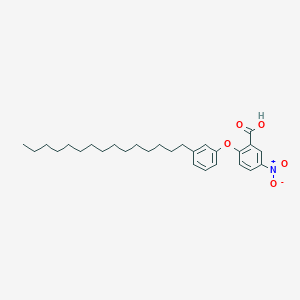

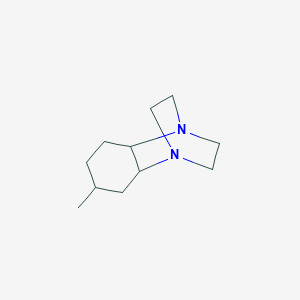
![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)
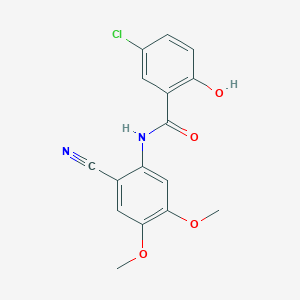
![6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12577977.png)
